Cas no 1228531-70-1 (4-phenyl-2-(piperidin-4-yl)pyrimidine)

4-phenyl-2-(piperidin-4-yl)pyrimidine 化学的及び物理的性質
名前と識別子
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- 4-Phenyl-2-(piperidin-4-yl)pyrimidine
- Pyrimidine, 4-phenyl-2-(4-piperidinyl)-
- 4-phenyl-2-(piperidin-4-yl)pyrimidine
-
- MDL: MFCD18945320
- インチ: 1S/C15H17N3/c1-2-4-12(5-3-1)14-8-11-17-15(18-14)13-6-9-16-10-7-13/h1-5,8,11,13,16H,6-7,9-10H2
- InChIKey: BVGXZCQIEZIFGT-UHFFFAOYSA-N
- ほほえんだ: N1CCC(C2N=CC=C(C3C=CC=CC=3)N=2)CC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 244
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 37.8
4-phenyl-2-(piperidin-4-yl)pyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-312043-10.0g |
4-phenyl-2-(piperidin-4-yl)pyrimidine |
1228531-70-1 | 95.0% | 10.0g |
$5221.0 | 2025-03-19 | |
Ambeed | A1091344-1g |
4-Phenyl-2-(piperidin-4-yl)pyrimidine |
1228531-70-1 | 95% | 1g |
$870.0 | 2024-04-25 | |
Enamine | EN300-312043-0.1g |
4-phenyl-2-(piperidin-4-yl)pyrimidine |
1228531-70-1 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 | |
Enamine | EN300-312043-0.25g |
4-phenyl-2-(piperidin-4-yl)pyrimidine |
1228531-70-1 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 | |
Enamine | EN300-312043-5.0g |
4-phenyl-2-(piperidin-4-yl)pyrimidine |
1228531-70-1 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01033406-1g |
4-Phenyl-2-(piperidin-4-yl)pyrimidine |
1228531-70-1 | 95% | 1g |
¥5971.0 | 2023-04-04 | |
Enamine | EN300-312043-5g |
4-phenyl-2-(piperidin-4-yl)pyrimidine |
1228531-70-1 | 5g |
$3520.0 | 2023-09-05 | ||
Enamine | EN300-312043-2.5g |
4-phenyl-2-(piperidin-4-yl)pyrimidine |
1228531-70-1 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 | |
Enamine | EN300-312043-0.05g |
4-phenyl-2-(piperidin-4-yl)pyrimidine |
1228531-70-1 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 | |
Enamine | EN300-312043-0.5g |
4-phenyl-2-(piperidin-4-yl)pyrimidine |
1228531-70-1 | 95.0% | 0.5g |
$1165.0 | 2025-03-19 |
4-phenyl-2-(piperidin-4-yl)pyrimidine 関連文献
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
4-phenyl-2-(piperidin-4-yl)pyrimidineに関する追加情報
4-Phenyl-2-(Piperidin-4-yl)pyrimidine: A Promising Compound in the Field of Medicinal Chemistry
4-Phenyl-2-(piperidin-4-yl)pyrimidine (CAS No. 1228531-70-1) is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrimidines, which are known for their biological activities and pharmacological properties. The unique structural features of 4-phenyl-2-(piperidin-4-yl)pyrimidine make it an attractive candidate for various drug discovery and development programs.
The core structure of 4-phenyl-2-(piperidin-4-yl)pyrimidine consists of a pyrimidine ring fused with a piperidine moiety and a phenyl group. The pyrimidine ring is a fundamental component in many biologically active molecules, including nucleosides, nucleotides, and various pharmaceutical agents. The piperidine ring, on the other hand, is known for its ability to modulate the pharmacokinetic and pharmacodynamic properties of molecules, enhancing their bioavailability and selectivity.
Recent studies have highlighted the potential of 4-phenyl-2-(piperidin-4-yl)pyrimidine in various therapeutic areas. One notable application is in the treatment of neurological disorders. Research has shown that this compound can act as a potent modulator of neurotransmitter systems, particularly those involving dopamine and serotonin. This makes it a promising candidate for the development of drugs targeting conditions such as Parkinson's disease, Alzheimer's disease, and depression.
In addition to its neurological applications, 4-phenyl-2-(piperidin-4-yl)pyrimidine has also shown promise in cancer research. Preclinical studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival. Specifically, it has been found to interfere with the activity of kinases such as PI3K/AKT and MAPK, which are frequently dysregulated in cancer cells.
The pharmacological profile of 4-phenyl-2-(piperidin-4-yl)pyrimidine has been extensively studied using both in vitro and in vivo models. In vitro assays have revealed that this compound exhibits high potency and selectivity against specific targets, while animal models have provided valuable insights into its safety and efficacy profiles. These studies have consistently shown that 4-phenyl-2-(piperidin-4-yl)pyrimidine is well-tolerated and demonstrates favorable pharmacokinetic properties, making it a viable candidate for further clinical development.
The structural flexibility of 4-phenyl-2-(piperidin-4-yl)pyrimidine also allows for the synthesis of various derivatives through chemical modifications. These derivatives can be tailored to enhance specific biological activities or improve pharmacological properties such as solubility, stability, and bioavailability. This versatility has led to the exploration of 4-phenyl-2-(piperidin-4-yl)pyrimidine-based compounds in multiple therapeutic areas beyond neurology and oncology, including cardiovascular diseases, inflammatory conditions, and metabolic disorders.
In conclusion, 4-phenyl-2-(piperidin-4-y l)pyrimidine (CAS No. 1228531-70-1) represents a significant advancement in the field of medicinal chemistry. Its unique structural features, combined with its diverse biological activities and favorable pharmacological properties, make it an attractive target for drug discovery and development. Ongoing research continues to uncover new applications and potential therapeutic benefits of this compound, further solidifying its importance in modern pharmaceutical science.
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